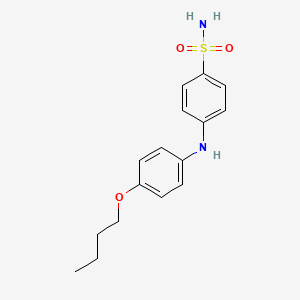

4-(4-Butoxyanilino)benzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

6951-73-1 |

|---|---|

Molecular Formula |

C16H20N2O3S |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

4-(4-butoxyanilino)benzenesulfonamide |

InChI |

InChI=1S/C16H20N2O3S/c1-2-3-12-21-15-8-4-13(5-9-15)18-14-6-10-16(11-7-14)22(17,19)20/h4-11,18H,2-3,12H2,1H3,(H2,17,19,20) |

InChI Key |

DNUPHIDPPUEGIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Butoxyanilino Benzenesulfonamide and Analogues

General Synthetic Strategies for Benzenesulfonamide (B165840) Scaffolds

The benzenesulfonamide core is a ubiquitous structural motif in medicinal chemistry. Its synthesis is well-established, primarily involving the reaction of an amine with a sulfonyl chloride.

The most traditional and widely used method for constructing a sulfonamide bond is through the sulfonylation of a primary or secondary amine. This reaction involves treating the amine with a benzenesulfonyl chloride in the presence of a base. The base, typically pyridine (B92270) or an aqueous hydroxide (B78521) solution, serves to neutralize the hydrochloric acid byproduct generated during the reaction. scholarsresearchlibrary.com

The reaction mechanism is a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion, resulting in the formation of the sulfonamide. The presence of an N-H proton in the resulting sulfonamide from a primary amine imparts acidic character, allowing it to dissolve in aqueous base. libretexts.org

Modern synthetic chemistry has introduced more sophisticated methods for forming C-N and S-N bonds, often employing transition metal catalysts. These coupling reactions offer milder conditions and broader substrate scope compared to traditional methods.

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, are effective for forming C-N bonds between an aryl halide and an amine. wikipedia.orgresearchgate.net This approach can be adapted to synthesize diarylamine sulfonamides. For instance, an aryl halide containing a sulfonamide group can be coupled with an aromatic amine, or an N-arylsulfonamide can be coupled with an aryl halide. These reactions often require a copper(I) salt (e.g., CuI) as a catalyst, a base (like K₃PO₄ or K₂CO₃), and sometimes a ligand (such as L-proline or diamines) in a polar aprotic solvent like DMSO at elevated temperatures. wikipedia.orgnih.gov

Palladium-Catalyzed Coupling: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides (or triflates) and amines. wikipedia.orgorganic-chemistry.org This reaction is known for its high efficiency and functional group tolerance. It employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand and a base. This methodology allows for the coupling of an appropriately substituted aryl halide and an aniline (B41778) derivative to form the diarylamine core of the target molecule. wikipedia.orglibretexts.org

Specific Synthesis of 4-(4-Butoxyanilino)benzenesulfonamide

While a specific, dedicated synthesis for this compound is not extensively detailed in singular reports, its construction can be logically deduced from the synthesis of its analogues and the general principles outlined above. A plausible and efficient pathway involves a coupling reaction between two key precursors.

The synthesis of the target compound requires two primary building blocks: a 4-aminobenzenesulfonamide derivative and a 4-butoxyaniline (B1265475) derivative.

Synthesis of the Sulfonamide Moiety: A common precursor for the sulfonamide portion is 4-aminobenzenesulfonamide (sulfanilamide). Its synthesis typically starts from acetanilide. wisc.edu Acetanilide is treated with excess chlorosulfonic acid in an electrophilic aromatic substitution reaction to yield 4-acetamidobenzenesulfonyl chloride. wisc.eduprepchem.com The resulting sulfonyl chloride is then reacted with aqueous ammonia (B1221849) to form 4-acetamidobenzenesulfonamide. wisc.edu The final step is the hydrolysis of the acetamido group under acidic conditions to yield 4-aminobenzenesulfonamide. wisc.edu Alternatively, a halogen-substituted benzenesulfonamide, such as 4-bromobenzenesulfonamide (B1198654), could be used as a precursor for subsequent coupling reactions.

Synthesis of the Aniline Moiety: The second precursor, 4-butoxyaniline, is a commercially available compound. sigmaaldrich.comscbt.com It can be synthesized via the Williamson ether synthesis, where the sodium salt of 4-aminophenol (B1666318) is reacted with an n-butyl halide (e.g., n-butyl bromide). Another route involves the reduction of 4-butoxynitrobenzene.

With the precursors in hand, the final assembly of this compound can be achieved through a C-N cross-coupling reaction.

A highly effective method would be a copper-catalyzed Ullmann-type condensation or a palladium-catalyzed Buchwald-Hartwig amination. In this scenario, 4-butoxyaniline would be coupled with a 4-halobenzenesulfonamide (e.g., 4-bromobenzenesulfonamide or 4-iodobenzenesulfonamide).

Plausible Synthetic Pathway (Ullmann Condensation):

Reactants: 4-Bromobenzenesulfonamide and 4-butoxyaniline.

Catalyst System: A copper(I) source, such as copper(I) iodide (CuI).

Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄).

Solvent: A high-boiling polar aprotic solvent, for example, N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Conditions: The reaction mixture is typically heated to temperatures often exceeding 100°C. wikipedia.org

The mechanism involves the formation of a copper(I) amide from 4-butoxyaniline, which then undergoes a coupling reaction with 4-bromobenzenesulfonamide to form the diarylamine product and a copper(I) halide salt. wikipedia.org

Optimization of Synthetic Reaction Conditions and Yields

Optimizing the synthesis of benzenesulfonamides is crucial for improving efficiency, reducing costs, and minimizing waste. Key parameters that can be adjusted include the choice of base, solvent, catalyst, and reaction temperature.

Base and Solvent Selection: The choice of base and solvent can significantly impact reaction rates and yields. For classical sulfonylation, bases like pyridine have been traditionally used. However, recent studies have explored more efficient and greener alternatives. For example, using lithium hydroxide monohydrate (LiOH·H₂O) in an ethanol:water solvent system has been shown to produce excellent yields in very short reaction times (1-8 minutes) under mild conditions (0-5°C). tandfonline.com This system minimizes the use of excess reagents and simplifies purification. tandfonline.com

Catalyst System Optimization: In cross-coupling reactions, the choice of catalyst and ligand is paramount. For Buchwald-Hartwig aminations, different generations of phosphine ligands have been developed to improve catalyst activity and stability, allowing reactions to proceed under milder conditions and with a wider range of substrates. wikipedia.org For Ullmann couplings, the addition of ligands like diamines or amino acids can accelerate the reaction and allow for lower temperatures. wikipedia.org

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase reaction rates but may also lead to the formation of byproducts. Optimization studies, often employing techniques like Design of Experiments (DoE), aim to find the ideal balance. For instance, a study using response surface methodology identified 0-5°C as the optimal temperature for a LiOH-mediated sulfonamide synthesis, which drastically reduced the reaction time compared to conventional methods. tandfonline.com

Below is a table summarizing the optimization of conditions for a model iodine-catalyzed sulfonylation reaction, illustrating how different parameters can be systematically varied to improve product yield. researchgate.net

| Entry | Catalyst | Oxidant | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NH₄I | TBHP | DCE | 1 | 75 |

| 2 | KI | TBHP | DCE | 1.5 | 60 |

| 3 | NaI | TBHP | DCE | 1.5 | 55 |

| 4 | I₂ | H₂O₂ | DCE | 2 | 45 |

| 5 | I₂ | TBHP | DCE | 1.25 | 85 |

| 6 | I₂ | TBHP | CH₃CN | 1.5 | 80 |

| 7 | I₂ | TBHP | Toluene | 2 | 65 |

Green Chemistry Approaches in the Synthesis of Related Compounds

The synthesis of sulfonamides, a class of compounds to which this compound belongs, has been a significant area of research for the application of green chemistry principles. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Aqueous Media Synthesis: A significant advancement in green sulfonamide synthesis is the use of water as a solvent, replacing volatile and often toxic organic solvents. One method describes a facile synthesis in water under dynamic pH control, using equimolar amounts of amino compounds and arylsulfonyl chlorides without the need for an organic base. rsc.org The product can be isolated simply by filtration after acidification, resulting in excellent yields and purity without further purification. rsc.org Another approach involves the in-situ generation of sulfonyl chlorides from thiols or disulfides, which then react with amines in the same aqueous medium to produce the target sulfonamides. sci-hub.se

Mechanochemistry: Solvent-free mechanochemical methods offer a compelling green alternative. A one-pot, double-step procedure has been demonstrated for sulfonamide synthesis using ball milling. rsc.org This process involves the tandem oxidation-chlorination of disulfides with solid sodium hypochlorite (B82951) (NaOCl·5H₂O), followed by amination. rsc.org The methodology is noted for its use of cost-effective and environmentally friendly materials. rsc.org

Catalytic Approaches: The development of novel catalysts is a cornerstone of green synthesis. A magnetite-immobilized nano-Ruthenium catalyst has been used for the direct coupling of sulfonamides and alcohols. acs.org This heterogeneous catalyst facilitates a domino dehydrogenation-condensation-hydrogenation sequence, producing water as the only byproduct. acs.org Its magnetic nature allows for easy separation and recycling, enhancing its sustainability. acs.org

Alternative Solvents and Reagents: Research has explored the use of sustainable solvents like ethanol, glycerol, and Deep Eutectic Solvents (DES). researchgate.net A general and mild method involves the oxidative chlorination of thiols to sulfonyl chlorides using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), followed by reaction with amines. researchgate.net This process features simple conditions and a solvent-free workup, highlighting its practicality. researchgate.net

| Green Chemistry Approach | Key Features | Typical Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Uses water as the primary solvent. | Arylsulfonyl chlorides, amines, Na₂CO₃ for pH control. | Environmentally benign, simplified product isolation (filtration). | rsc.orgsci-hub.se |

| Mechanosynthesis | Solvent-free reaction in a ball mill. | Disulfides, solid NaOCl·5H₂O, MgO. | Avoids organic solvents, cost-effective, energy-efficient. | rsc.org |

| Heterogeneous Catalysis | Direct coupling of alcohols and sulfonamides. | Nano-Ru/Fe₃O₄ catalyst. | High selectivity, water as the only byproduct, catalyst is recyclable. | acs.org |

| Alternative Solvents | Use of glycerol, ethanol, or Deep Eutectic Solvents (DES). | Thiols, NaDCC·2H₂O, various amines. | Use of sustainable solvents, mild conditions, solvent-free workup. | researchgate.net |

Post-Synthetic Modifications and Derivatization of the Chemical Compound

Post-synthetic modification and derivatization are crucial for developing analogues with fine-tuned properties and for creating chemical probes. For a molecule like this compound, derivatization can occur at several key positions, including the sulfonamide nitrogen, the aniline nitrogen, or the aromatic rings.

N-Alkylation/Arylation: The hydrogen atom on the sulfonamide group (-SO₂NH-) can be substituted. For instance, N-alkylation of sulfonamides can be achieved with alcohols under neat (solvent-free) reaction conditions, catalyzed by manganese dioxide. sci-hub.se Similarly, the aniline nitrogen, while less reactive due to its connection to two aromatic rings, could potentially undergo further substitution under specific catalytic conditions, such as copper-catalyzed cross-coupling reactions. nih.gov

Ring Functionalization: The two benzene (B151609) rings offer sites for electrophilic aromatic substitution. Depending on the directing effects of the existing substituents (the sulfonamide, the amino bridge, and the butoxy group), functional groups such as nitro, halogen, or acyl groups could be introduced. These new functional groups can then serve as handles for further modifications. For example, a nitro group can be reduced to an amine, which can then be converted into a variety of other functionalities. prepchem.com

Derivatization of the Aniline Moiety: The primary amino group of a related compound, 4-aminobenzenesulfonamide, is a common starting point for derivatization. It can react with acrylic acid to form N-substituted-β-alanine derivatives or with carbon disulfide and ethyl iodide to yield dithiocarbonimidates. nih.gov While the aniline nitrogen in the target compound is secondary, similar principles of nucleophilic addition or substitution could be applied to attached functional groups. Pre-column derivatization techniques used in analytical chemistry, such as reacting aniline traces with 1,2-naphthoquinone-4-sulfonate, demonstrate the reactivity of the amino group for creating new, easily detectable derivatives. nih.gov

These modification strategies allow for the systematic exploration of the chemical space around the core this compound structure, enabling the generation of a library of related compounds for further research.

| Modification Site | Type of Reaction | Potential Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| Sulfonamide Nitrogen (-SO₂NH-) | N-Alkylation | Alcohols, MnO₂ | N-alkylated sulfonamide | sci-hub.se |

| Aromatic Rings | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration); Br₂/FeBr₃ (Bromination) | Ring-substituted derivatives (e.g., nitro, bromo) | nih.govprepchem.com |

| Aniline Moiety (on related primary amines) | Michael Addition | Acrylic acid | β-Alanine derivative | nih.gov |

| Aniline Moiety (on related primary amines) | Dithiocarbonimidate formation | Carbon disulfide, ethyl iodide | N-((bis(ethylthio)methylene)sulfamoyl) structure | nih.gov |

Spectroscopic and Chromatographic Characterization of 4 4 Butoxyanilino Benzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise structure of 4-(4-Butoxyanilino)benzenesulfonamide can be determined.

The ¹H NMR spectrum of this compound provides a definitive map of the proton environments within the molecule. The spectrum, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals for the aromatic and aliphatic protons.

The protons of the butoxy group's terminal methyl (CH₃) appear as a triplet at approximately 0.92 ppm. The two methylene (B1212753) groups (CH₂) of the butyl chain adjacent to the methyl group and the ether linkage show multiplets around 1.41 ppm and 1.67 ppm, respectively. The methylene group directly attached to the oxygen atom (O-CH₂) resonates as a triplet at about 3.93 ppm.

The aromatic region of the spectrum displays characteristic patterns for the di-substituted benzene (B151609) rings. The two protons of the butoxy-substituted ring that are ortho to the ether linkage appear as a doublet at approximately 6.85 ppm, while the two protons meta to the ether group are observed as a doublet around 7.01 ppm. On the other benzenesulfonamide (B165840) ring, the two protons ortho to the sulfonamide group resonate as a doublet at about 7.09 ppm, and the two protons meta to this group appear as a doublet around 7.64 ppm.

The proton of the secondary amine (NH) linking the two phenyl rings typically appears as a singlet at approximately 8.35 ppm. The two protons of the sulfonamide (SO₂NH₂) group are observed as a singlet at around 10.28 ppm. The integration of these signals corresponds to the number of protons in each respective environment, further confirming the structure.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (Butoxy) | 0.92 | Triplet |

| -CH₂- (Butoxy) | 1.41 | Multiplet |

| -CH₂- (Butoxy) | 1.67 | Multiplet |

| -O-CH₂- (Butoxy) | 3.93 | Triplet |

| Ar-H (ortho to -O) | 6.85 | Doublet |

| Ar-H (meta to -O) | 7.01 | Doublet |

| Ar-H (ortho to -SO₂NH₂) | 7.09 | Doublet |

| Ar-H (meta to -SO₂NH₂) | 7.64 | Doublet |

| -NH- | 8.35 | Singlet |

The ¹³C NMR spectrum provides complementary information by detailing the chemical environment of each carbon atom in this compound. The aliphatic carbons of the butoxy group are found in the upfield region of the spectrum. The terminal methyl carbon (CH₃) resonates at approximately 13.78 ppm. The methylene carbons appear at around 18.79 ppm, 30.73 ppm, and the carbon attached to the ether oxygen (O-CH₂) is observed at about 67.14 ppm.

The aromatic region contains signals for the twelve carbon atoms of the two phenyl rings. The carbon atoms of the butoxy-substituted ring appear at approximately 114.61 ppm (C-ortho to -O), 125.04 ppm (C-meta to -O), 129.56 ppm (C-ipso attached to -NH), and 153.94 ppm (C-ipso attached to -O). For the benzenesulfonamide ring, the signals are observed around 115.79 ppm (C-ortho to -SO₂NH₂), 127.76 ppm (C-meta to -SO₂NH₂), 143.14 ppm (C-ipso attached to -SO₂NH₂), and 145.19 ppm (C-ipso attached to -NH).

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Butoxy) | 13.78 |

| -CH₂- (Butoxy) | 18.79 |

| -CH₂- (Butoxy) | 30.73 |

| -O-CH₂- (Butoxy) | 67.14 |

| Ar-C (ortho to -O) | 114.61 |

| Ar-C (meta to -SO₂NH₂) | 115.79 |

| Ar-C (meta to -O) | 125.04 |

| Ar-C (ortho to -SO₂NH₂) | 127.76 |

| Ar-C (ipso to -NH) | 129.56 |

| Ar-C (ipso to -SO₂NH₂) | 143.14 |

| Ar-C (ipso to -NH) | 145.19 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₆H₂₀N₂O₃S), the expected molecular weight is approximately 336.41 g/mol . In high-resolution mass spectrometry (HRMS), the molecular ion peak [M+H]⁺ would be observed at m/z 337.1273, confirming the elemental composition.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the C-S bond. This would lead to characteristic fragment ions corresponding to the benzenesulfonamide moiety and the 4-butoxyaniline (B1265475) portion of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.

The N-H stretching vibrations of the sulfonamide (SO₂NH₂) and the secondary amine (NH) groups are typically observed in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group give rise to strong absorption bands around 1326 cm⁻¹ and 1151 cm⁻¹, respectively. The C-N stretching vibration is usually found in the 1300-1200 cm⁻¹ range. The C-O stretching of the butoxy group's ether linkage appears at approximately 1234 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are seen in the 1600-1450 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Amine & Amide) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Aliphatic) | Stretching | 2950 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| S=O (Sulfonamide) | Asymmetric Stretching | ~ 1326 |

| C-O (Ether) | Stretching | ~ 1234 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the molecular formula C₁₆H₂₀N₂O₃S. A close correlation between the found and calculated values confirms the elemental composition and purity of the synthesized compound.

Table 4: Elemental Analysis Data for C₁₆H₂₀N₂O₃S

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 57.12 | 57.03 |

| Hydrogen (H) | 5.99 | 6.05 |

| Nitrogen (N) | 8.33 | 8.26 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation during synthesis.

Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. The compound is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system. The retention factor (Rf) value is characteristic of the compound in that specific solvent system and can be used for identification purposes.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for the quantitative determination of purity. wu.ac.th A reversed-phase HPLC method, often employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, can effectively separate the target compound from any impurities. The purity is determined by the area of the peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram. A high percentage area (typically >95%) indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a primary technique for the separation, quantification, and purification of sulfonamide derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds.

General Research Findings for Benzenesulfonamides: For the analysis of related compounds like 4-amino benzenesulfonamide, RP-HPLC methods have been developed using C8 or C18 columns. researchgate.netwu.ac.th The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile or methanol. researchgate.netsielc.com Gradient elution is often employed to achieve optimal separation of impurities and related substances. researchgate.netwu.ac.th Detection is commonly performed using a UV-visible or photodiode array (PDA) detector, with a typical detection wavelength around 265 nm. wu.ac.th The retention time for a specific compound is a key identifier under defined chromatographic conditions. For instance, in one validated method, the retention time for 4-amino benzenesulfonamide was reported to be approximately 8.4 minutes. researchgate.net

Hypothetical Data Table for HPLC Analysis: This table illustrates typical parameters that would be defined in an HPLC method for a benzenesulfonamide derivative.

| Parameter | Typical Conditions for Benzenesulfonamides |

| Column | YMC-Triart C8 (250x4.6 mm, 5µm) wu.ac.th |

| Mobile Phase | Gradient of aqueous buffer and Acetonitrile researchgate.netwu.ac.th |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Injection Volume | 5 µL wu.ac.th |

| Column Temperature | 25 °C |

| Detector | UV/PDA at 265 nm wu.ac.th |

| Retention Time (Rt) | To be determined experimentally |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a widely used technique for monitoring reaction progress, identifying compounds, and determining the purity of a substance. It is a simple, rapid, and cost-effective method.

General Research Findings for Benzenesulfonamides: For the parent compound, benzenesulfonamide, TLC methods have been described using silica gel plates. A common mobile phase for such compounds is a mixture of non-polar and polar solvents. For example, a system using light petroleum, chloroform, and butan-1-ol (in a 2:2:1 v/v/v ratio) has been reported for the separation of benzenesulfonamide, with visualization of the spots achieved using iodine vapor. researchgate.net The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. An Rƒ value of 0.88 was reported for benzenesulfonamide under these conditions. researchgate.net

Hypothetical Data Table for TLC Analysis:

| Parameter | Typical Conditions for Benzenesulfonamides |

| Stationary Phase | Silica Gel GF254 |

| Mobile Phase | Light Petroleum : Chloroform : Butan-1-ol (2:2:1, v/v/v) researchgate.net |

| Visualization | Iodine Vapor researchgate.net |

| Retention Factor (Rƒ) | To be determined experimentally |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. It is particularly useful for volatile and thermally stable compounds. For many sulfonamides, derivatization may be required to increase their volatility.

General Research Findings for Benzenesulfonamides: GC-MS has been successfully employed for the analysis of related compounds such as n-butylbenzenesulfonamide. nih.gov The methodology typically involves a one-step extraction of the analyte into a solvent like dichloromethane, followed by injection into the GC-MS system. nih.gov The mass spectrometer, often operating in electron impact (EI) ionization mode, provides a mass spectrum that serves as a molecular fingerprint. The molecular ion peak (M+) and characteristic fragmentation patterns are used to confirm the structure of the compound. For example, the GC-MS analysis of benzenesulfonamide showed a clear molecular ion peak at m/z 157, confirming its molecular weight. researchgate.net

Hypothetical Data Table for GC-MS Analysis:

| Parameter | Typical Conditions for Benzenesulfonamides |

| GC Column | Capillary column (e.g., VF-5MS) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) |

| Detector | Mass Spectrometer |

| Molecular Ion Peak (M+) | To be determined experimentally |

| Key Fragmentation Ions | To be determined experimentally |

Structure Activity Relationship Sar Studies of 4 4 Butoxyanilino Benzenesulfonamide and Analogues

Systematic Modification of the Anilino Moiety and its Impact on Biological Activity

The anilino moiety of 4-(4-Butoxyanilino)benzenesulfonamide serves as a critical component for establishing key interactions with biological targets. Systematic modifications of this ring have been shown to significantly influence the biological activity of this class of compounds. Research into related anilino-pyrimidine derivatives has demonstrated that substitutions on the anilino ring play a crucial role in modulating the selectivity of these inhibitors against various kinases. While specific data on this compound is limited, the principles derived from analogous series are highly relevant.

For instance, the introduction of different substituents on the anilino ring can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity. The nature and position of these substituents are critical. In studies of 2-anilinopyrimidine compounds, it has been observed that even minor changes to the anilino portion can lead to significant variations in inhibitory potency against different kinases. This highlights the sensitivity of the target's binding pocket to the chemical features of the anilino ring.

| Modification of Anilino Moiety | Observed Impact on Biological Activity (General Anilino-Benzenesulfonamide Derivatives) |

| Introduction of electron-withdrawing groups | Can enhance interactions with specific residues in the target's active site, potentially increasing potency. |

| Introduction of electron-donating groups | May alter the pKa of the anilino nitrogen, influencing hydrogen bonding capabilities and overall binding. |

| Variation of substituent position (ortho, meta, para) | Significantly affects the orientation of the molecule within the binding pocket, leading to changes in selectivity and potency. |

| Introduction of bulky substituents | Can create steric hindrance, which may either be detrimental to binding or be exploited to achieve selectivity for targets with larger binding sites. |

Role of the Butoxy Substituent in Modulating Biological Response

The butoxy substituent on the anilino ring is a key feature that modulates the lipophilicity and conformational flexibility of this compound, thereby influencing its biological response. The length and nature of this alkoxy chain are critical determinants of the compound's pharmacokinetic and pharmacodynamic properties.

| Feature of Butoxy Substituent | Potential Influence on Biological Response |

| Lipophilicity | The hydrophobic nature of the butoxy chain can enhance binding to hydrophobic pockets within the target enzyme, contributing to overall potency. It also influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile. |

| Chain Length | The length of the alkoxy chain is often optimized to fit within a specific sub-pocket of the target enzyme. A shorter or longer chain may not establish the same favorable interactions, leading to a decrease in activity. |

| Flexibility | The conformational flexibility of the butoxy chain allows it to adopt various orientations, which can be advantageous for fitting into the binding site. However, excessive flexibility can also lead to an entropic penalty upon binding. |

| Potential for Metabolism | The butoxy group can be a site for metabolic modification (e.g., O-dealkylation), which would impact the in vivo half-life and overall efficacy of the compound. |

Functionalization of the Benzenesulfonamide (B165840) Core and its Influence on Target Interaction

The benzenesulfonamide core is a well-established pharmacophore, particularly for inhibitors of zinc-containing enzymes like carbonic anhydrases. The sulfonamide group itself is crucial for coordinating with the zinc ion in the active site of these enzymes. Functionalization of the benzenesulfonamide ring provides a powerful means to fine-tune the binding affinity and selectivity of the inhibitor.

Research on a variety of benzenesulfonamide-based inhibitors has demonstrated that the substitution pattern on the aromatic ring can significantly impact their interaction with the target. For instance, the introduction of fluorine atoms to the benzenesulfonamide core has been shown to increase the acidity of the sulfonamide proton, which can lead to stronger coordination with the zinc ion and enhanced inhibitory potency.

Furthermore, the addition of various substituents at different positions on the benzenesulfonamide ring can lead to additional interactions with amino acid residues in the active site, thereby increasing both affinity and selectivity. These "tail" groups can extend into different sub-pockets of the enzyme, and their chemical nature (e.g., hydrophobicity, hydrogen bonding capacity) can be tailored to achieve isoform-specific inhibition.

| Modification of Benzenesulfonamide Core | Influence on Target Interaction (General Benzenesulfonamide Derivatives) |

| Introduction of Halogens (e.g., Fluorine) | Can increase the acidity of the sulfonamide group, leading to stronger binding to the zinc ion in metalloenzymes. Also influences electronic properties and can participate in halogen bonding. |

| Addition of Hydrophobic Groups | Can engage in van der Waals interactions with hydrophobic residues in the active site, enhancing binding affinity. |

| Incorporation of Hydrogen Bond Donors/Acceptors | Allows for the formation of specific hydrogen bonds with amino acid side chains, contributing to both potency and selectivity. |

| Variation of Substituent Position | The placement of substituents on the ring dictates the orientation of these groups and their ability to interact with specific sub-pockets of the target enzyme. |

Elucidation of Pharmacophoric Features for Target Specificity

The elucidation of pharmacophoric features is essential for understanding the molecular basis of target specificity for this compound and its analogues. A pharmacophore model defines the key steric and electronic features necessary for optimal molecular interactions with a specific biological target. For this class of compounds, the key pharmacophoric elements generally include a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring.

In the context of carbonic anhydrase inhibition, the primary pharmacophoric feature is the benzenesulfonamide group, which acts as a zinc-binding group. The specificity of inhibition is then modulated by the "tail" of the molecule, which in this case is the 4-butoxyanilino moiety. The butoxy group provides a hydrophobic feature that can interact with non-polar residues in the active site, while the anilino nitrogen can act as a hydrogen bond donor or acceptor.

The spatial arrangement of these features is critical. The distance and relative orientation between the zinc-binding group and the hydrophobic tail determine which enzyme isoforms will be most effectively inhibited. For example, isoforms with a deeper hydrophobic pocket will better accommodate a longer or bulkier hydrophobic tail.

| Pharmacophoric Feature | Role in Target Specificity |

| Zinc-Binding Group (Sulfonamide) | Essential for anchoring the inhibitor to the active site of metalloenzymes like carbonic anhydrases. |

| Hydrophobic Moiety (Butoxy Group) | Interacts with hydrophobic sub-pockets in the enzyme active site. The size and shape of this moiety are critical for isoform selectivity. |

| Hydrogen Bond Donor/Acceptor (Anilino NH) | Forms specific hydrogen bonds with amino acid residues, contributing to binding affinity and selectivity. |

| Aromatic Rings (Anilino and Benzene) | Can participate in π-π stacking or hydrophobic interactions with aromatic residues in the binding site. |

Conformational Flexibility and Stereochemical Considerations in SAR

The conformational flexibility of this compound plays a significant role in its structure-activity relationship. The molecule possesses several rotatable bonds, particularly in the linker between the two aromatic rings and within the butoxy chain. This flexibility allows the molecule to adopt different conformations to fit into the binding sites of various targets. However, this flexibility can also come at an energetic cost, as the molecule must adopt a specific, low-energy conformation to bind effectively.

Computational studies on related benzenesulfonamide inhibitors have shown that the energetic penalties of adopting a specific binding conformation are often negligible compared to the gains from active-site interactions. The ability of the "tail" portion of the molecule to orient itself favorably within the active site is a key determinant of binding affinity.

Stereochemical considerations would become paramount if chiral centers were introduced into the molecule. For instance, modification of the butoxy chain to include a stereocenter could lead to enantiomers with significantly different biological activities. This is because the three-dimensional arrangement of atoms in one enantiomer might allow for optimal interactions with the target, while the other enantiomer might not fit as well or could even cause steric clashes. While the parent compound is achiral, the principles of stereochemistry are crucial when designing new analogues with enhanced specificity.

| Conformational/Stereochemical Aspect | Impact on Structure-Activity Relationship |

| Rotatable Bonds | Allow the molecule to adopt various conformations to fit different binding sites, but can also lead to an entropic penalty upon binding. |

| Low-Energy Binding Conformation | The ability to adopt a stable, low-energy conformation within the active site is crucial for high-affinity binding. |

| Introduction of Chiral Centers | Can lead to stereoisomers with different biological activities and selectivities, as one isomer may have a more favorable three-dimensional fit with the target. |

| Conformational Restriction | Designing more rigid analogues can lock the molecule into its bioactive conformation, potentially increasing potency and selectivity by reducing the entropic penalty of binding. |

Investigation of Molecular Mechanism of Action and Biological Targets

Identification of Key Biological Pathways Modulated by the Chemical Compound

Specific biological pathways modulated by 4-(4-Butoxyanilino)benzenesulfonamide have not been delineated in the available literature. Nevertheless, based on the known targets of its structural analogs, it can be inferred that such compounds are likely to interfere with pathways regulated by the enzymes they inhibit. These pathways are critical in various physiological and pathological processes, including pH regulation, inflammation, and neurotransmission. For instance, inhibition of carbonic anhydrases can affect acid-base balance, while cyclooxygenase and lipoxygenase inhibition directly impacts inflammatory pathways. Similarly, modulation of monoamine oxidase activity affects neurological signaling pathways.

Enzyme Inhibition Studies (in vitro and non-human in vivo models)

The following sections detail the inhibitory activity of various benzenesulfonamide (B165840) derivatives against several key enzymes. It is important to reiterate that these findings are for structurally related compounds and not for this compound itself.

Benzenesulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. mdpi.com There are several human (h) CA isoforms (e.g., hCA I, II, IX, XII), and their inhibition has therapeutic applications in various conditions. nih.govunifi.it

Studies on diverse series of benzenesulfonamide derivatives have demonstrated significant inhibitory activity against multiple CA isoforms. For example, a series of 4-anilinoquinazoline-based benzenesulfonamides showed potent, nanomolar-level inhibition of isoforms hCA I, II, IX, and XII. semanticscholar.org Similarly, novel beta-lactam substituted benzenesulfonamides have been reported as potent inhibitors of hCA I and hCA II, with inhibition constants (Kᵢ) in the low nanomolar range. nih.govresearchgate.net

Table 1: Inhibitory Activity of Selected Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound Class | Target Isoform | Inhibition (Kᵢ or IC₅₀) |

|---|---|---|

| 4-Anilinoquinazoline-based benzenesulfonamides | hCA I | 60.9 nM - 91.2 nM |

| hCA II | 2.4 nM - 37.1 nM | |

| Beta-lactam substituted benzenesulfonamides | hCA I | 66.60 nM - 278.40 nM (Kᵢ) |

| hCA II | 39.64 nM - 79.63 nM (Kᵢ) |

Data sourced from studies on related benzenesulfonamide derivatives.

Lipoxygenases (LOXs) are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.gov The inhibition of these enzymes is a target for anti-inflammatory therapies.

Research into 4-aminobenzenesulfonamide derivatives has identified potent and selective inhibitors of 12-lipoxygenase (12-LOX). Specifically, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have demonstrated nanomolar potency against 12-LOX with excellent selectivity over other related lipoxygenases and cyclooxygenases. nih.gov

Table 2: 12-Lipoxygenase Inhibitory Activity of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives

| Compound | Target Enzyme | Inhibition Potency |

|---|---|---|

| Exemplified derivatives (35 & 36) | 12-Lipoxygenase (12-LOX) | Nanomolar (nM) range |

Data from a study on a 4-((benzyl)amino)benzenesulfonamide-based scaffold. nih.gov

The glyoxalase system, particularly the enzyme glyoxalase I (Glx-I), plays a crucial role in detoxifying cytotoxic metabolic byproducts like methylglyoxal. nih.gov Overexpression of Glx-I is observed in cancerous cells, making it a viable target for cancer therapy. nih.gov

A series of 1,4-benzenesulfonamide derivatives were designed and evaluated as Glx-I inhibitors. Structure-activity relationship (SAR) studies identified several compounds with potent inhibitory activity, with IC₅₀ values in the sub-micromolar to low micromolar range. nih.gov

Table 3: Glyoxalase I Inhibitory Activity of Selected 1,4-Benzenesulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ Value (µM) |

|---|---|---|

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26) | Human Glyoxalase I | 0.39 |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide (28) | Human Glyoxalase I | 1.36 |

Data from a study on 1,4-benzenesulfonamide derivatives. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and are important targets for treating neurological disorders like Parkinson's disease and depression. mdpi.comresearcher.life

Studies on benzenesulfonamide derivatives have revealed inhibitory activity against MAO enzymes. For instance, 4-(2-methyloxazol-4-yl)benzenesulfonamide was found to be a selective inhibitor of MAO-B with an IC₅₀ value of 3.47 µM, while showing weak inhibition of the MAO-A isoform. mdpi.comresearchgate.net Another study on pyridazinone-substituted benzenesulfonamides also reported selective MAO-B inhibition. researcher.life

Table 4: Monoamine Oxidase Inhibitory Activity of Selected Benzenesulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ Value (µM) |

|---|---|---|

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 |

| MAO-B | 3.47 | |

| Pyridazinone-substituted benzenesulfonamide (Compound 10) | MAO-B | 2.90 |

| Pyridazinone-substituted benzenesulfonamide (Compound 18) | MAO-B | 4.36 |

Data sourced from studies on substituted benzenesulfonamide derivatives. mdpi.comresearcher.liferesearchgate.net

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process through their role in prostaglandin synthesis. scholarsresearchlibrary.com Selective inhibition of these enzymes is a major strategy for anti-inflammatory drugs. nih.gov

Research on benzenesulfonamide derivatives has led to the discovery of selective COX inhibitors. For example, two series of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamide derivatives were evaluated, with some compounds showing high selectivity for COX-2. nih.gov In contrast, a benzenesulfonanilide-type compound, 4-Amino-N-(4-chlorophenyl)-N-methyl-benzenesulfonamide, was identified as a selective COX-1 inhibitor. otavachemicals.com

Table 5: Cyclooxygenase Inhibitory Activity of Selected Benzenesulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ Value (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | COX-1 | 85.13 | 114.5 (COX-1/COX-2) |

| COX-2 | 0.74 | ||

| 4-Amino-N-(4-chlorophenyl)-N-methyl-benzenesulfonamide | COX-1 | 3.2 | >31 (COX-2/COX-1) |

| COX-2 | >100 |

Data from studies on various benzenesulfonamide derivatives. nih.govotavachemicals.com

Tropomyosin Receptor Kinase A (TrkA) Inhibition

There is no scientific literature available to confirm or characterize the inhibitory activity of this compound against Tropomyosin Receptor Kinase A (TrkA). While other sulfonamide-containing molecules have been explored as TrkA inhibitors, this specific compound has not been the subject of published studies in this context.

Cellular Effects in Model Systems (e.g., cell proliferation, gene expression modulation)

No peer-reviewed studies detailing the cellular effects of this compound in any model systems have been identified. Consequently, there is no data on its impact on cell proliferation, gene expression, or other cellular processes.

Protein-Ligand Interaction Analysis

As there are no published studies on the biological targets of this compound, no protein-ligand interaction analyses, such as X-ray crystallography or computational docking studies, are available.

Signaling Cascade Perturbations

Without confirmed biological targets or cellular effects, there is no information on whether or how this compound might perturb intracellular signaling cascades.

Computational Chemistry and in Silico Analysis

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. This technique is crucial for understanding the binding mode of potential drugs and for predicting the strength of the interaction, often quantified as a binding energy or docking score.

In the context of benzenesulfonamide (B165840) derivatives, molecular docking is frequently used to predict their interaction with various protein targets, such as carbonic anhydrases, kinases, or microbial enzymes. nih.govrjb.ro For 4-(4-Butoxyanilino)benzenesulfonamide, a docking simulation would involve preparing the 3D structure of the compound and docking it into the active site of a relevant target protein. The simulation would predict the binding conformation and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, studies on similar sulfonamides show that the sulfonamide group often coordinates with a zinc ion in the active site of carbonic anhydrases and forms hydrogen bonds with key amino acid residues. nih.gov The butoxy and anilino groups would be analyzed for their fit and interactions within the binding pocket.

Table 1: Illustrative Molecular Docking Results for a Benzenesulfonamide Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Carbonic Anhydrase II | -8.5 | His94, His96, His119, Thr199 | Thr199, Gln92 |

| Cyclooxygenase-2 | -9.2 | Arg120, Tyr355, Ser530 | Arg120, Ser530 |

| Dihydropteroate (B1496061) Synthase | -7.9 | Arg254, Lys221, Ser222 | Ser222 |

Note: This data is illustrative for a generic benzenesulfonamide and not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nanobioletters.com These models are built by analyzing a series of compounds with known activities and identifying molecular descriptors (e.g., physicochemical, electronic, and steric properties) that correlate with their activity. Once a robust QSAR model is developed, it can be used to predict the activity of new, untested compounds. nih.gov

For a compound like this compound, a QSAR study would involve a dataset of related benzenesulfonamide derivatives with measured biological activity against a specific target. nanobioletters.com Molecular descriptors for each compound, including this compound, would be calculated. These descriptors could include properties like logP (lipophilicity), molecular weight, polar surface area, and various quantum chemical parameters. nanobioletters.com The QSAR model would then be used to predict the biological activity of this compound based on its unique combination of descriptor values. Such models have been successfully used to guide the structural optimization of benzenesulfonamide derivatives to improve their potency. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the conformational stability of a ligand within a protein's binding site and the dynamics of their interactions. nih.gov

An MD simulation of the this compound-protein complex, obtained from molecular docking, would be performed to assess the stability of the predicted binding pose. nih.gov The simulation would track the movements of the ligand and protein atoms over a period of nanoseconds. Analysis of the simulation trajectory can reveal whether the key interactions observed in docking are maintained over time, how water molecules mediate the interaction, and the flexibility of different parts of the ligand and protein. mdpi.com Root Mean Square Deviation (RMSD) plots are often used to assess the stability of the complex during the simulation. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Temperature | 300 K |

| Pressure | 1 atm |

| Solvent | Explicit Water |

Note: These are typical parameters for an MD simulation and are not from a specific study on this compound.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Optimization

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to guide compound optimization. nih.gov

For this compound, various ADME properties would be predicted using a range of computational tools and models. These predictions would assess its potential for oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability. nih.gov Key descriptors such as molecular weight, logP, number of hydrogen bond donors and acceptors (Lipinski's Rule of Five) are often used as initial filters. More sophisticated models can predict specific metabolic pathways and potential interactions with drug transporters. This information is critical for optimizing the benzenesulfonamide scaffold to improve its pharmacokinetic profile.

Table 3: Illustrative In Silico ADME Prediction for a Benzenesulfonamide Derivative

| Property | Predicted Value | Interpretation |

| Oral Bioavailability | High | Good potential for oral absorption |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the brain |

| Human Intestinal Absorption | >90% | Well absorbed from the gut |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

Note: This data is illustrative and not specific to this compound.

Virtual Screening for Identification of Novel Scaffolds and Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com It can be performed using either ligand-based or structure-based approaches. Ligand-based methods search for compounds similar to known active molecules, while structure-based methods dock library compounds into the target's binding site. mdpi.com

To identify novel scaffolds or analogues related to this compound, a virtual screening campaign could be initiated. nih.gov In a structure-based screen, a library of compounds would be docked into the same target protein used for the initial docking studies of the lead compound. nih.gov The top-scoring compounds would then be selected for further investigation. A ligand-based screen might use the 3D shape and chemical features of this compound as a template to find similar molecules in a database. frontiersin.org This process can lead to the discovery of new chemical series with improved properties.

Cheminformatics Approaches for Data Analysis and Pattern Recognition

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. In drug discovery, cheminformatics is used for a wide range of applications, including the analysis of large datasets, the identification of structure-activity relationships, and the visualization of chemical information.

For a compound like this compound and its analogues, cheminformatics tools would be essential for managing and analyzing the data generated from various computational and experimental assays. Techniques such as clustering analysis could be used to group similar compounds based on their structural features or predicted properties. Pattern recognition algorithms can help to identify key structural motifs that are important for biological activity. The integration of data from molecular modeling, QSAR, and ADME predictions within a cheminformatics framework allows for a more holistic understanding of the compound's potential and guides further research efforts.

Advanced Analytical Methodologies for Research Applications

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing sulfonamide derivatives. nih.govijnrd.orgsaspublishers.com These methods provide both separation of the analyte from interfering matrix components and its subsequent identification and quantification with high specificity and sensitivity. researchgate.netiosrjournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is a powerful and widely used technique for sulfonamide analysis. saspublishers.com It combines the potent separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of mass spectrometry. hpst.cznih.gov For enhanced specificity, tandem mass spectrometry (LC-MS/MS) is often employed. This technique allows for the selection of a specific parent ion of the analyte, its fragmentation, and the monitoring of a specific fragment ion, significantly reducing background noise and improving detection limits. nih.govacgpubs.org LC-MS/MS methods have been developed for the reliable determination of various sulfonamides in matrices such as water, honey, milk, and various animal tissues. hpst.czacgpubs.orgnih.govoup.com

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar compounds like sulfonamides, GC-MS can be used after a derivatization step to increase the volatility and thermal stability of the analyte. nih.govymerdigital.com For instance, sulfonamides can be derivatized with reagents like diazomethane (B1218177) followed by pentafluoropropionic acid anhydride (B1165640) to make them suitable for GC analysis. nih.govusda.gov This approach has been applied to screen for sulfonamides in samples like eggs. nih.gov

Liquid Chromatography-Diode Array Detection (LC-DAD): This technique couples HPLC with a UV-visible diode array detector, which can acquire spectra across a range of wavelengths simultaneously. nih.gov This provides information about the spectral purity of a chromatographic peak, aiding in the identification of compounds. LC-DAD has been used in conjunction with LC-MS to confirm the presence of sulfonamides in samples like salmon flesh. nih.gov

Table 1: Comparison of Hyphenated Techniques for Sulfonamide Analysis

| Technique | Principle | Common Applications in Sulfonamide Research | Advantages | Limitations |

|---|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of parent and fragment ions. nih.govacgpubs.org | Quantification in environmental water, food products (milk, honey), and biological tissues. hpst.czacgpubs.orgnih.gov | High sensitivity and selectivity, suitable for complex matrices. acgpubs.org | Matrix effects can cause ion suppression or enhancement. |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. nih.gov | Analysis in food matrices after derivatization. nih.gov | High resolution separation. | Requires derivatization for polar, non-volatile compounds like sulfonamides. nih.gov |

| LC-DAD | Separation by liquid chromatography with UV-Vis spectral detection across a range of wavelengths. nih.gov | Preliminary identification and purity assessment; confirmation alongside MS. nih.gov | Provides spectral information, relatively low cost. | Lower sensitivity and specificity compared to MS. |

Bioanalytical Method Development for Research Samples

Developing robust bioanalytical methods is critical for accurately quantifying 4-(4-Butoxyanilino)benzenesulfonamide and related compounds in biological samples such as plasma, urine, and tissues for research purposes. nih.govacs.org The process involves several key stages, from sample preparation to final detection.

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances. vt.edu

Solid-Phase Extraction (SPE): This is a common technique used for cleanup and pre-concentration of sulfonamides from liquid samples. hpst.cz For example, a method for determining sulfonamides in water involved using an SPE cartridge to trap the analytes, which were then eluted with a solvent mixture before LC-MS/MS analysis. hpst.cz

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. Ethyl acetate (B1210297) is a frequently used solvent for extracting sulfonamides from aqueous samples or tissue homogenates. usda.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for multiresidue analysis in food and biological samples. It involves an extraction step with a solvent like acetonitrile (B52724), followed by a cleanup step using dispersive SPE with a mixture of sorbents to remove interfering matrix components like fats and pigments. nih.govnih.gov

Chromatographic Separation and Detection: Following extraction, the sample is analyzed, typically using reversed-phase HPLC or UHPLC coupled with mass spectrometry. nih.govnih.gov The chromatographic conditions, including the column type, mobile phase composition, and gradient elution program, are optimized to achieve good separation of the target analyte from other compounds. nih.gov Isotope-labeled internal standards are often used to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing. acgpubs.org

Table 2: Performance Data for a UHPLC-Orbitrap-MS Method for Sulfonamide Metabolites in Baby Food. nih.gov

| Parameter | Extraction Method | Result |

|---|---|---|

| Recovery | QuEChERS | 60.9% - 85.9% |

| ASE (Accelerated Solvent Extraction) | 75.5% - 96.6% | |

| Precision (RSD) | QuEChERS | ≤19.1% |

| ASE | ≤10.1% | |

| Linearity (r²) | - | ≥0.999 |

| Limit of Quantification (LOQ) | - | 0.10 - 0.55 µg/kg |

Spectrophotometric and Fluorometric Assays for Real-Time Monitoring

Spectrophotometric and fluorometric methods offer simpler, more cost-effective, and often faster alternatives to chromatography-based techniques, making them suitable for certain research applications, including real-time monitoring.

Spectrophotometry: These methods are typically based on a chemical reaction that produces a colored product, with the absorbance of the product being proportional to the analyte concentration. A common approach for sulfonamides involves diazotization of the primary aromatic amine group, followed by a coupling reaction with a chromogenic agent like 8-hydroxyquinoline (B1678124) or γ-resorsolic acid to form a colored azo dye. nih.govresearchgate.netsemanticscholar.org Another strategy is the formation of a charge-transfer complex between the sulfonamide (as an electron donor) and an electron acceptor like picric acid, which results in a colored product. jocpr.com These methods have been successfully applied to determine sulfonamides in pharmaceutical preparations. nih.gov

Fluorometry: Fluorescence-based assays can offer higher sensitivity than spectrophotometry. The inherent fluorescence of aniline (B41778) derivatives can be utilized for detection, with fluorescence intensity and wavelength maxima often being sensitive to the chemical environment, such as solvent polarity and pH. nih.gov For analytes that are not naturally fluorescent, derivatization with a fluorescent tag, such as fluorescamine, can be employed. nih.gov Fluorometric methods based on the fluorescence quenching of specific probes by aniline pollutants have also been developed, suggesting potential pathways for designing real-time sensors. rsc.orgresearchgate.net

Table 3: Characteristics of a Spectrophotometric Method for Sulfonamide Determination. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Principle | Diazotization and coupling with 8-hydroxyquinoline. nih.govresearchgate.net |

| Absorption Maximum (λmax) | ~500 nm. nih.govresearchgate.net |

| Linearity Range (Beer's Law) | 0.1 - 7.0 µg/mL. nih.gov |

| Limit of Detection (LOD) | 0.03 - 0.05 µg/mL. nih.gov |

| Limit of Quantification (LOQ) | 0.11 - 0.18 µg/mL. nih.gov |

| Intraday Precision (RSD) | 0.1% - 0.5%. nih.gov |

Microfluidic Systems in Biochemical Interaction Studies

Microfluidic systems, or "lab-on-a-chip" technologies, are emerging as powerful tools for biochemical analysis, offering advantages such as rapid analysis times, low sample and reagent consumption, and the potential for high-throughput automation. ymerdigital.com These systems integrate multiple analytical steps, such as sample handling, separation, and detection, onto a single small device. nih.gov

In the context of sulfonamide research, microfluidic devices have been developed for the sensitive detection of these compounds. One such system integrated sample preconcentration and separation with amperometric detection for the simultaneous analysis of five sulfonamides. nih.gov The use of field-amplified sample stacking and injection techniques significantly enhanced the concentration capacity, leading to extremely low detection limits in the femtomolar (fM) range. nih.gov

For studying biochemical interactions, microfluidic platforms can be used to investigate the binding of compounds like this compound to target proteins. A competitive binding assay was developed using hydrogel microparticles functionalized with a sulfamethoxazole (B1682508) derivative. nih.gov These particles were used as probes to interact with the target enzyme, dihydropteroate (B1496061) synthase, immobilized on a biochip surface. The binding interaction could be monitored optically, providing a platform for screening potential inhibitors and studying binding kinetics in a miniaturized format. nih.gov

Method Validation and Quality Control in Academic Research

Method validation is a mandatory process in analytical chemistry to ensure that a developed method is reliable, reproducible, and fit for its intended purpose. wu.ac.th In academic research, this process ensures the integrity and quality of the generated data. Validation is typically performed according to internationally recognized guidelines, such as those from the European Commission (e.g., Decision 2002/657/EC). nih.govnih.govresearchgate.net

Key validation parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. oup.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed, and the coefficient of determination (r²) is calculated, with values ≥0.99 being desirable. nih.gov

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies by analyzing samples spiked with a known amount of the analyte. Recoveries are typically expected to be within a range of 80-120%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day or within-laboratory precision). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov

Decision Limit (CCα) and Detection Capability (CCβ): These are statistical parameters defined in Commission Decision 2002/657/EC, relevant for the analysis of residues. CCα is the limit at and above which it can be concluded with a certain error probability that a sample is non-compliant. CCβ is the smallest content of the substance that may be detected, identified, and/or quantified in a sample with a specific error probability. nih.govresearchgate.net

Table 4: Validation Parameters for an HPLC-FLD Method for Sulfonamides in Feed. nih.gov

| Validation Parameter | Result |

|---|---|

| Recovery | 79.3% – 114.0% |

| Repeatability (Intra-day Precision, RSD) | 2.7% – 9.1% |

| Reproducibility (Inter-day Precision, RSD) | 5.9% – 14.9% |

| Decision Limit (CCα) | 197.7 – 274.6 µg/kg |

| Detection Capability (CCβ) | 263.2 – 337.9 µg/kg |

| Limit of Detection (LOD) | 34.5 – 79.5 µg/kg |

| Limit of Quantification (LOQ) | 41.3 – 89.9 µg/kg |

Future Directions and Emerging Research Avenues for 4 4 Butoxyanilino Benzenesulfonamide

Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

The foundation for future research on 4-(4-Butoxyanilino)benzenesulfonamide is the rational design and synthesis of new analogues. Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the parent molecule influence its biological activity, guiding the development of compounds with enhanced potency and target selectivity. nih.govnih.govsemanticscholar.org

Future synthetic strategies will focus on systematically modifying the three key components of the this compound scaffold: the butoxy tail, the aniline (B41778) ring system, and the core benzenesulfonamide (B165840) head. The "tail approach," where modifications are made to the part of the molecule extending from the core, can modulate isoform specificity and improve physicochemical properties. nih.gov

Key synthetic explorations could include:

Altering the Alkoxy Chain: The butoxy group can be varied in length (e.g., ethoxy, hexoxy) or branching to probe the size and nature of the target's hydrophobic pocket. Introducing cyclic structures (e.g., cyclohexyloxy) could add conformational rigidity.

Substitution on Aromatic Rings: Adding electron-withdrawing or electron-donating groups to either the aniline or the benzenesulfonamide ring can significantly alter the electronic properties and binding interactions of the molecule. nih.gov For instance, halogen or trifluoromethyl groups could enhance binding affinity.

Bioisosteric Replacement: The core rings could be replaced with heterocyclic systems (e.g., pyridine (B92270), thiazole) to improve properties such as solubility, metabolic stability, and target engagement. nih.gov

Modification of the Sulfonamide Group: While the primary sulfonamide group is often essential for binding to key targets like carbonic anhydrases, creating cyclic sulfonamides (sultams) or macrocycles could yield novel pharmacological profiles. york.ac.uk

| Modification Strategy | Structural Component Targeted | Rationale / Desired Outcome | Example Modification |

| Chain Length Variation | Butoxy Tail | Optimize hydrophobic interactions; probe binding pocket size. | Propoxy, Pentoxy, Isopropoxy |

| Aromatic Substitution | Aniline or Benzenesulfonamide Ring | Modulate electronic properties; introduce new binding interactions. | Addition of -Cl, -F, -CF3, -NO2 |

| Scaffold Hopping | Core Aromatic Rings | Improve ADMET properties; explore novel binding modes. | Replacement of benzene (B151609) with pyridine or thiophene (B33073) ring |

| Macrocyclization | Entire Scaffold | Increase conformational rigidity; enhance selectivity. | Linking the butoxy tail back to the benzenesulfonamide ring |

These synthetic endeavors, guided by SAR insights, are expected to yield next-generation analogues with superior therapeutic profiles. nih.govacs.org

Exploration of Novel Biological Targets and Therapeutic Areas

The sulfonamide functional group is a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities beyond their classic antimicrobial role. ajchem-b.comresearchgate.netscispace.com Future research should involve broad-based screening of this compound and its newly synthesized analogues against a diverse panel of biological targets to uncover new therapeutic applications.

Promising areas for exploration include:

Oncology: Many sulfonamides act as anticancer agents by inhibiting enzymes crucial for tumor growth, such as carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. nih.govtandfonline.com Analogues of this compound should be evaluated against these targets. Other potential anticancer targets include receptor tyrosine kinases (RTKs) and proteins involved in cell proliferation. nih.gov

Inflammatory and Metabolic Diseases: Lipoxygenase (LOX) enzymes are involved in inflammatory pathways, and specific sulfonamide derivatives have been identified as potent 12-LOX inhibitors. nih.gov Furthermore, novel sulfonamide hybrids have shown potential as multi-target antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase. nih.govresearchgate.netresearchgate.net

Viral Diseases: The sulfonamide scaffold has been incorporated into inhibitors of viral targets, including influenza hemagglutinin and HIV-1 capsid protein. nih.govnih.gov Screening against a panel of viral enzymes could reveal unexpected antiviral activity.

Central Nervous System (CNS) Disorders: The versatility of arylsulfonamides makes them a valuable motif for developing novel agents for treating CNS disorders, targeting enzymes, ion channels, or receptors.

The broad biological activity of sulfonamides suggests that this compound is a promising starting point for discovering drugs for a multitude of diseases. researchgate.netscispace.com

Development of Advanced In Vitro and Organoid Models for Efficacy Assessment

A significant challenge in drug development is the high attrition rate of compounds in clinical trials, often due to a lack of efficacy or unforeseen toxicity not predicted by traditional preclinical models. crownbio.com Two-dimensional (2D) cell cultures fail to replicate the complex architecture and cell-cell interactions of living tissues, and animal models can differ significantly from human physiology.

Organoid technology offers a revolutionary solution. Organoids are three-dimensional (3D) "mini-organs" grown from stem cells that self-organize to mimic the structure and function of their real-life counterparts. nih.govbohrium.com They bridge the gap between simplistic cell lines and complex in vivo models. nih.gov

Future efficacy assessment for this compound analogues should leverage:

Patient-Derived Organoids (PDOs): For cancer research, tumor organoids can be grown directly from a patient's biopsy. crownbio.com These models retain the genetic and phenotypic characteristics of the original tumor, allowing for the testing of drug responses in a personalized manner. crownbio.comcrownbio.com Screening new sulfonamide derivatives on a large panel of PDOs can predict patient responses and identify biomarkers for sensitivity. crownbio.com

Co-Culture Systems: To better replicate the in vivo environment, organoids can be co-cultured with other cell types, such as immune cells or stromal cells. crownbio.comnih.gov This is particularly relevant for testing immunotherapies or understanding how the tumor microenvironment influences drug efficacy.

Organoids-on-a-Chip: Integrating organoid technology with microfluidic systems allows for the simulation of organ interactions and real-time analysis of drug metabolism and toxicity, providing more accurate predictions of a drug's behavior in the human body. bohrium.com

By using these advanced models, researchers can gain more clinically relevant and predictive data early in the drug discovery process, increasing the likelihood of successful clinical translation. stemcell.com

Application of Artificial Intelligence and Machine Learning in Compound Design

For this compound, AI can be applied across the discovery pipeline:

Virtual Screening: ML models can be trained on large datasets of known sulfonamides and their biological activities. These models can then screen vast virtual libraries of potential analogues of this compound to prioritize compounds for synthesis, saving significant time and resources.

Generative Modeling: AI can go beyond screening existing molecules and generate entirely new chemical structures (de novo design). youtube.com These generative models can be programmed to design novel sulfonamide derivatives with optimized properties, such as high predicted potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

ADMET Prediction: In silico profiling of ADMET properties is a critical step in early drug discovery. nih.gov AI models can accurately predict a compound's pharmacokinetic and toxicity profiles from its structure alone, allowing researchers to filter out molecules likely to fail later in development.

Structure-Based Design: AI tools like AlphaFold 3 can predict the 3D structure of protein-ligand complexes with high accuracy. youtube.com This allows chemists to visualize how their designed molecules bind to a target protein, enabling precise, structure-based optimization of the compound.

| AI/ML Application | Description | Impact on Research of this compound |

| Virtual High-Throughput Screening | Uses trained algorithms to predict the activity of millions of virtual compounds against a specific target. | Rapidly identifies the most promising analogues for synthesis from a vast chemical space. |

| Generative Chemistry | Employs AI models to design novel molecules from scratch with desired properties. | Creates innovative sulfonamide scaffolds that may not be conceived through traditional chemistry. |

| Predictive ADMET Modeling | Predicts pharmacokinetic and toxicity properties based on chemical structure. | De-risks development by identifying compounds with poor drug-like properties early. |

| Protein-Ligand Structure Prediction | Accurately models the binding interaction between a compound and its protein target. | Facilitates rational, structure-based design to improve potency and selectivity. |

Challenges and Opportunities in the Translational Research of Sulfonamide Derivatives

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. futurebridge.com This "bench-to-bedside" process is fraught with challenges, often referred to as the "valley of death," where promising preclinical findings fail to translate into effective human therapies. futurebridge.comsanguinebio.com

Challenges:

Acquired Resistance: For antimicrobial applications, a primary challenge is the widespread and growing problem of bacterial resistance to sulfonamides. nih.govbiorxiv.org Novel derivatives must be designed to either evade existing resistance mechanisms or act on new bacterial targets where resistance has not yet emerged. tandfonline.com

Off-Target Effects and Selectivity: Many sulfonamides, such as carbonic anhydrase inhibitors, can inhibit multiple isoforms of an enzyme. Lack of selectivity between disease-relevant isoforms (e.g., CA IX in tumors) and ubiquitously expressed isoforms (e.g., CA I and II) can lead to side effects. nih.gov Achieving high selectivity remains a key challenge.